Cas no 1806574-05-9 (Methyl 4-nitro-2-(trifluoromethyl)nicotinate)
Methyl 4-nitro-2-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-nitro-2-(trifluoromethyl)nicotinate
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- Inchi: 1S/C8H5F3N2O4/c1-17-7(14)5-4(13(15)16)2-3-12-6(5)8(9,10)11/h2-3H,1H3
- InChI Key: IJZPYRDZYUJNBP-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=C(C=CN=1)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 315
- XLogP3: 1.5
- Topological Polar Surface Area: 85
Methyl 4-nitro-2-(trifluoromethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002592-250mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029002592-500mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029002592-1g |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 1g |
$2,981.85 | 2022-03-31 |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Methyl 4-nitro-2-(trifluoromethyl)nicotinate
Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9): A Comprehensive Overview
Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel agrochemicals and pharmaceuticals. Its molecular structure, featuring both a nitro group and a trifluoromethyl substituent, contributes to its distinct chemical properties and reactivity, making it a subject of intense study among researchers.
The Methyl 4-nitro-2-(trifluoromethyl)nicotinate molecule is derived from nicotinic acid, a well-known precursor in the synthesis of various bioactive molecules. The introduction of both a nitro group at the 4-position and a trifluoromethyl group at the 2-position of the nicotinic acid backbone significantly alters its electronic and steric properties. These modifications enhance its potential as an intermediate in organic synthesis, enabling the creation of more complex and functionalized compounds.
In recent years, there has been a growing interest in exploring the applications of halogenated nitro compounds in pharmaceuticals due to their enhanced bioavailability and metabolic stability. The presence of the trifluoromethyl group in Methyl 4-nitro-2-(trifluoromethyl)nicotinate particularly contributes to these desirable properties by increasing lipophilicity and reducing metabolic degradation. This makes it an attractive candidate for further development in drug discovery programs.
One of the most compelling aspects of Methyl 4-nitro-2-(trifluoromethyl)nicotinate is its role as a key intermediate in the synthesis of advanced agrochemicals. The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization. This property is particularly useful in the development of novel herbicides and pesticides, where specific modifications can enhance target specificity and environmental safety.
The trifluoromethyl group, on the other hand, is known for its ability to improve the binding affinity of molecules to biological targets. This characteristic has been leveraged in the design of small-molecule inhibitors for various therapeutic applications. Researchers have been exploring its potential use in developing treatments for neurological disorders, where precise modulation of receptor activity is crucial. The unique combination of these functional groups makes Methyl 4-nitro-2-(trifluoromethyl)nicotinate a valuable building block in medicinal chemistry.
Recent studies have also highlighted the compound's potential in materials science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups makes it an excellent candidate for use in organic electronics and photovoltaic materials. These applications are part of a broader trend towards developing sustainable and efficient technologies that rely on advanced organic materials.
The synthesis of Methyl 4-nitro-2-(trifluoromethyl)nicotinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Current methodologies often involve nitration followed by protection-deprotection steps to introduce the trifluoromethyl group. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and energy consumption.
In conclusion, Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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